
1-Bromo-2,4-dimethoxy-3-methylbenzene
Overview
Description
1-Bromo-2,4-dimethoxy-3-methylbenzene is an organic compound with the molecular formula C10H13BrO2. It is a derivative of benzene, featuring bromine, methoxy, and methyl substituents on the aromatic ring. This compound is known for its applications in organic synthesis and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,4-dimethoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-dimethoxy-3-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under mild conditions, with the bromine substituting a hydrogen atom on the aromatic ring to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,4-dimethoxy-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as in the formation of Grignard reagents.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures
Common Reagents and Conditions
Grignard Reagents: Magnesium (Mg) in dry ether is used to form Grignard reagents from this compound.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Coupling Catalysts: Palladium (Pd) catalysts are commonly used in coupling reactions.
Major Products
Substitution Products: Formation of new aromatic compounds with different substituents.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Coupling Products: Biaryl compounds or other complex aromatic structures.
Scientific Research Applications
1-Bromo-2,4-dimethoxy-3-methylbenzene is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-dimethoxy-3-methylbenzene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. In electrophilic aromatic substitution, the bromine atom acts as an electrophile, forming a sigma complex with the aromatic ring. Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,4-dimethylbenzene: Similar structure but lacks methoxy groups.
1-Bromo-2,4-dimethoxybenzene: Similar structure but lacks the methyl group.
2-Bromo-4,5-dimethoxybenzene: Different substitution pattern on the aromatic ring
Uniqueness
1-Bromo-2,4-dimethoxy-3-methylbenzene is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and applications. The combination of these substituents allows for specific interactions in chemical reactions and makes it a valuable intermediate in organic synthesis.
Biological Activity
1-Bromo-2,4-dimethoxy-3-methylbenzene, a compound with the molecular formula , has garnered attention in recent research for its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound features a bromine atom and two methoxy groups attached to a methyl-substituted benzene ring. The unique arrangement of these substituents significantly influences its chemical behavior and biological activity.
Antioxidant Properties
Research indicates that compounds structurally related to this compound exhibit antioxidant activity. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases.
Antibacterial Activity
Studies have shown that the compound may possess antibacterial properties. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell death. This suggests potential applications in developing new antibacterial agents.
Estrogen Receptor Modulation
This compound has been investigated for its interaction with estrogen receptors. It shows preferential binding affinity for estrogen receptor subtype β (ERβ), which could be beneficial in treating conditions modulated by estrogen signaling, such as certain cancers .
Synthesis Methods
The synthesis of this compound typically involves bromination reactions of precursors like 2,4-dimethoxy-3-methylphenol. Various solvents and conditions can affect the yield and selectivity of the bromination process. Here’s a summary of some synthetic routes:
Entry | Solvent | Brominating Agent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
1 | Dichloromethane | NBS | 77 | 70 |
2 | Methylchloroform | NBS | Reflux | 85 |
3 | Trichloroethane | NBS | 100 | 89 |
Study on Antioxidant Activity
In a study evaluating the antioxidant potential of various methoxy-substituted phenolic compounds, this compound was found to effectively scavenge free radicals in vitro. This property was attributed to its ability to donate hydrogen atoms to reactive species, thus stabilizing them.
Study on Antibacterial Efficacy
A series of tests conducted against common bacterial strains revealed that this compound exhibited significant antibacterial activity. The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Bromo-2,4-dimethoxy-3-methylbenzene, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via electrophilic aromatic bromination of a pre-functionalized aromatic precursor. For example, bromination of 2,4-dimethoxy-3-methylbenzene using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid as a solvent at 0–25°C) can yield the target compound. Optimizing regioselectivity requires careful control of substituent directing effects: the methyl and methoxy groups influence bromine placement. For purity >95%, column chromatography with hexane/ethyl acetate gradients is recommended .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : H NMR will show signals for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and the methyl group (δ ~2.3 ppm). C NMR confirms Br substitution via deshielding of the adjacent carbon.
- Mass Spectrometry (MS) : Electron ionization (EI-MS) typically displays a molecular ion peak at m/z 230 (for C₉H₁₁BrO₂), with fragmentation patterns reflecting loss of Br or methoxy groups.
- GC/HPLC : Used to assess purity (>98% as reported in commercial batches) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in electrophilic substitution reactions involving this compound?
- Methodological Answer : The methyl group at position 3 and methoxy groups at 2 and 4 positions create steric and electronic effects that influence further functionalization. Computational modeling (DFT) can predict reactive sites, while experimental validation via competitive bromination/iodination studies can identify dominant directing groups. For example, the methoxy group’s strong para-directing effect may compete with steric hindrance from the methyl group, necessitating temperature modulation or Lewis acid catalysts (e.g., FeBr₃) to control selectivity .
Q. How can researchers resolve contradictions in reported reaction yields for cross-coupling reactions using this compound?
- Methodological Answer : Discrepancies in Suzuki-Miyaura or Ullmann coupling yields often arise from variations in catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) or solvent polarity. Systematic screening using Design of Experiments (DoE) frameworks can identify critical parameters (e.g., base, ligand, temperature). For example, higher yields (>80%) are reported with Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃ in toluene) compared to traditional methods .
Q. What are the applications of this compound in synthesizing bioactive molecules?
- Methodological Answer : This compound serves as a key intermediate in medicinal chemistry for:
- Antimicrobial Agents : Functionalization via Sonogashira coupling with terminal alkynes introduces aromatic diversity.
- Kinase Inhibitors : The bromine atom enables palladium-catalyzed cross-coupling to attach heterocyclic moieties (e.g., pyridines).
- Natural Product Analogues : Used in synthesizing dimethoxybenzene derivatives mimicking plant-derived metabolites. Recent studies highlight its role in generating fluorinated probes for PET imaging .
Q. Critical Analysis of Contradictions
- Purity vs. Synthetic Route : reports >95% purity via GC, while cites ≥98% purity. This discrepancy may arise from differing purification protocols (e.g., distillation vs. chromatography).
- Reactivity in Cross-Coupling : emphasizes high yields with advanced Pd catalysts, whereas earlier methods ( ) may underperform due to ligand limitations.
Q. Safety and Handling
Properties
IUPAC Name |
1-bromo-2,4-dimethoxy-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-8(11-2)5-4-7(10)9(6)12-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHZGDILTIFQDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447296 | |
Record name | 1-bromo-2,4-dimethoxy-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22794-95-2 | |
Record name | 1-bromo-2,4-dimethoxy-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2,6-dimethoxytoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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